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Compound of Interest
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Compound Name: (Aminomethyl)phenyl)piperidin-4-
YL)methanol
\ v

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure analysis of a
substituted piperidinyl-methanol derivative. While the primary focus of this document is on the
analytical techniques and data presentation relevant to such compounds, it utilizes the publicly
available data for [1-(Toluene-4-sulfonyl)-piperidin-4-yl]l-methanol as a representative case
study due to the absence of a published crystal structure for (1-(2-
(Aminomethyl)phenyl)piperidin-4-YL)methanol in the searched scientific literature. The
methodologies and data interpretation presented herein are directly applicable to the structural
elucidation of similar small molecules.

Introduction

Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, forming the core of
numerous therapeutic agents. The precise three-dimensional arrangement of atoms within
these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding
their structure-activity relationships (SAR), guiding drug design, and ensuring intellectual
property protection. This document details the experimental and computational workflow for
determining and analyzing the crystal structure of a representative substituted piperidinyl-
methanol compound.
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Synthesis and Crystallization

The synthesis of the title compound, [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, was
achieved through the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl
chloride. Triethylamine served as a base in a methylene dichloromethane solvent at room
temperature.[1]

Experimental Protocol: Synthesis and Crystallization

e Reaction Setup: Diphenyl(piperidin-4-yl)methanol is dissolved in methylene
dichloromethane.

o Base Addition: Triethylamine is added to the solution.

o Condensation: p-Toluenesulfonyl chloride is added to the mixture, and the reaction proceeds
for 4 hours at room temperature.[1]

 Purification: The resulting product is purified by column chromatography using a mixture of
ethyl acetate and hexane (8:2) as the eluent.[1]

o Crystallization: The purified pale brown solid is dissolved in ethyl acetate. Slow evaporation
of the solvent over several days yields pure light brown crystals suitable for X-ray diffraction.

[1]
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Figure 1: Synthetic and Crystallization Workflow.
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X-ray Crystallography

Single-crystal X-ray diffraction is a definitive technique for determining the atomic and
molecular structure of a crystalline solid.[2] The process involves irradiating a crystal with X-
rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the
electron density, and thus the atomic arrangement.[2]

Experimental Protocol: Data Collection and Structure Refinement

» Crystal Mounting: A suitable single crystal (dimensions ~0.27 x 0.25 x 0.25 mm) is selected
and mounted on a goniometer head.[1]

» Data Collection: The crystal is placed in a diffractometer equipped with a sealed X-ray
source (e.g., graphite-monochromated MoKa radiation).[1] The data are collected at a
controlled temperature.

o Data Processing: The collected diffraction data are processed, which includes integration of
reflection intensities, scaling, and space group determination.

 Structure Solution and Refinement: The crystal structure is solved using direct methods and
refined by full-matrix least-squares on F2. All non-hydrogen atoms are refined anisotropically.
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://en.wikipedia.org/wiki/Phenylpiperidines
https://en.wikipedia.org/wiki/Phenylpiperidines
https://www.painphysicianjournal.com/current/pdf?article=NDIwOQ%3D%3D&journal=103
https://www.painphysicianjournal.com/current/pdf?article=NDIwOQ%3D%3D&journal=103
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Crystal Mounting X-ray Source
on Goniometer (MoKa radiation)

Diffractometer

Detector

(Image Plate)

Data Collection

'

Data Processing
(Integration, Scaling)

'

Structure Solution
(Direct Methods)

i

Structure Refinement
(Least-Squares)

Final Crystal Structure

Click to download full resolution via product page

Figure 2: X-ray Crystallography Workflow.
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Crystal Structure Data and Analysis

The crystallographic analysis of [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol revealed that
the compound crystallizes in the monoclinic space group P21/c.[1] The key crystallographic
data and refinement parameters are summarized in the table below.

Table 1: Crystal Data and Structure Refinement
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Parameter Value

Empirical formula C13H1oNO3S

Formula weight 269.36

Crystal system Monoclinic

Space group P2i/c

a (A 10.2490(13)

b (A) 11.4710(9)

c (A 20.997(3)

B () 116.344(3)

Volume (A3) 2212.2(5)

z 4

Calculated density (g/cm?3) 1.348

Absorption coefficient (mm~1) 0.246

F(000) 1152

Crystal size (mm3) 0.27 x0.25x 0.25
Theta range for data collection (°) 2.1310 27.00
Reflections collected 10134

Independent reflections 4801 [R(int) = 0.0345]
Final R indices [I>20(l)] R1 = 0.0518, wR2 = 0.1386
R indices (all data) R1 =0.0716, wR2 = 0.1543
Goodness-of-fit on F? 1.041

Data sourced from the study on [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol.[1]

The molecular structure reveals that the piperidine ring adopts a stable chair conformation. The
geometry around the sulfur atom of the toluenesulfonyl group is tetrahedral.[1] The crystal
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packing is stabilized by intermolecular and intramolecular hydrogen bonds of the O—H---O and
C—H---O types.[1]

Conclusion

This technical guide outlines the essential steps and data presentation for the crystal structure
analysis of a substituted piperidinyl-methanol derivative, using [1-(Toluene-4-sulfonyl)-piperidin-
4-yll-methanol as a detailed example. The synthesis, crystallization, and single-crystal X-ray
diffraction provide unambiguous structural information that is invaluable for drug discovery and
development. The methodologies described are standard for the structural elucidation of small
organic molecules and serve as a robust framework for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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